A Comprehensive Technical Guide to 2-Fluoro-4-iodopyridine-3-carbaldehyde: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 2-Fluoro-4-iodopyridine-3-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-iodopyridine-3-carbaldehyde, registered under CAS number 153034-82-3 , is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research.[1] Its unique trifunctional nature, featuring a pyridine core substituted with a fluorine atom, an iodine atom, and a carbaldehyde group, makes it a versatile and valuable building block for the synthesis of complex molecular architectures.[1] The presence of these distinct functional groups allows for a wide range of chemical transformations, providing a strategic advantage in the development of novel therapeutic agents and crop protection agents. This guide provides an in-depth overview of its synthesis, physicochemical properties, spectroscopic characterization, and key applications, with a focus on the underlying chemical principles and practical considerations for its use in a research setting.
Physicochemical Properties and Nomenclature
This compound is a yellow solid with a molecular formula of C₆H₃FINO and a molecular weight of approximately 251.00 g/mol . It is known by several synonyms, including 2-Fluoro-4-iodonicotinaldehyde and 4-Iodo-2-fluoro-3-formylpyridine.[2]
| Property | Value |
| CAS Number | 153034-82-3 |
| Molecular Formula | C₆H₃FINO |
| Molecular Weight | 251.00 g/mol |
| Appearance | Yellow Solid |
| Melting Point | 78-80 °C |
Table 1: Physicochemical properties of 2-Fluoro-4-iodopyridine-3-carbaldehyde.
Synthesis of 2-Fluoro-4-iodopyridine-3-carbaldehyde
The primary synthetic route to 2-Fluoro-4-iodopyridine-3-carbaldehyde involves the ortho-lithiation of a dihalogenated pyridine precursor followed by formylation.[3] This method leverages the directing effect of the fluorine atom to achieve regioselective functionalization.
Experimental Protocol: Ortho-lithiation and Formylation
This protocol is based on a reported synthesis and provides a reliable method for the preparation of the title compound.[3]
Materials:
-
2-Fluoro-3-iodopyridine
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane (2.5 M)
-
Ethyl formate
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of diisopropylamine (1.73 mol) in anhydrous THF (3 L), slowly add a 2.5 M hexane solution of n-butyllithium (1.71 mol) dropwise at -10 °C.
-
Stir the resulting mixture at 0 °C for 35 minutes to form lithium diisopropylamide (LDA).
-
Cool the mixture to -70 °C and add a solution of 2-fluoro-3-iodopyridine (1.57 mol) in anhydrous THF (1 L).
-
Continue stirring at -70 °C for 2 hours to ensure complete ortho-lithiation.
-
Slowly add ethyl formate (1.73 mol) dropwise while maintaining the temperature at -70 °C.
-
After the addition is complete, dilute the reaction mixture with ethyl acetate (4 L).
-
Wash the organic layer with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1, v/v) as the eluent to afford 2-fluoro-4-iodopyridine-3-carbaldehyde as a yellow solid (46% yield).[3]
Causality of Experimental Choices:
-
The use of a strong, non-nucleophilic base like LDA is crucial for the deprotonation of the pyridine ring without competing nucleophilic addition.
-
The low reaction temperature (-70 °C) is necessary to prevent side reactions and ensure the stability of the lithiated intermediate.
-
Ethyl formate serves as an efficient electrophile for the introduction of the formyl group.
Caption: Synthetic workflow for 2-Fluoro-4-iodopyridine-3-carbaldehyde.
Spectroscopic Characterization
The structural elucidation of 2-Fluoro-4-iodopyridine-3-carbaldehyde is confirmed by spectroscopic methods.
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the aromatic protons and the aldehyde proton.
-
¹H NMR (400 MHz, CDCl₃) δ ppm: 10.08 (s, 1H), 7.91 (d, 1H), 7.81 (d, 1H).[3]
The singlet at 10.08 ppm is characteristic of the aldehyde proton. The two doublets in the aromatic region correspond to the two protons on the pyridine ring.
Reactivity and Applications in Synthesis
The synthetic utility of 2-Fluoro-4-iodopyridine-3-carbaldehyde stems from the differential reactivity of its three functional groups. The iodine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, the aldehyde group can undergo a variety of condensation and nucleophilic addition reactions, and the fluorine atom can be displaced via nucleophilic aromatic substitution, albeit under more forcing conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or vinyl groups by coupling with boronic acids or their esters. This is a powerful tool for building molecular complexity.
-
Sonogashira Coupling: The reaction with terminal alkynes provides a direct route to alkynylated pyridine derivatives, which are valuable intermediates in medicinal chemistry.
Reactions of the Aldehyde Group
The carbaldehyde functionality serves as a versatile handle for further molecular elaboration.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide range of aminomethylpyridine derivatives.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.
-
Condensation Reactions: The aldehyde can react with various nucleophiles, such as hydrazines and hydroxylamines, to form hydrazones and oximes, respectively.
Caption: Key reaction pathways for 2-Fluoro-4-iodopyridine-3-carbaldehyde.
Applications in Drug Discovery and Agrochemicals
Halogenated pyridines are privileged scaffolds in modern drug discovery and agrochemical development. The incorporation of fluorine can enhance metabolic stability and binding affinity, while the iodine provides a versatile synthetic handle. 2-Fluoro-4-iodopyridine-3-carbaldehyde serves as a key intermediate in the synthesis of a variety of biologically active molecules.
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. This compound provides a template for the synthesis of novel inhibitors targeting various kinases involved in cell signaling pathways.
-
Agrochemicals: It is a building block for the development of new pesticides and herbicides. The specific functionalization allowed by this intermediate can lead to compounds with improved efficacy and selectivity.[1]
Safety and Handling
2-Fluoro-4-iodopyridine-3-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Fluoro-4-iodopyridine-3-carbaldehyde is a strategically important synthetic intermediate with broad applicability in the development of new pharmaceuticals and agrochemicals. Its well-defined synthesis and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for the construction of complex and diverse molecular libraries. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in research and development.
References
-
Ningbo Inno Pharmchem Co.,Ltd. Unlock Advanced Synthesis with 2-Fluoro-3-formyl-4-iodopyridine CAS 153034-82-3. Published December 19, 2025. Available from: [Link]
-
SpectraBase. 2-FLUORO-4-IODO-5-METHYL-3-PYRIDINECARBOXALDEHYDE - Optional[13C NMR]. Available from: [Link]
-
PINPOOLS. 2-fluoro-4-iodopyridine-3-carbaldehyde. Available from: [Link]
